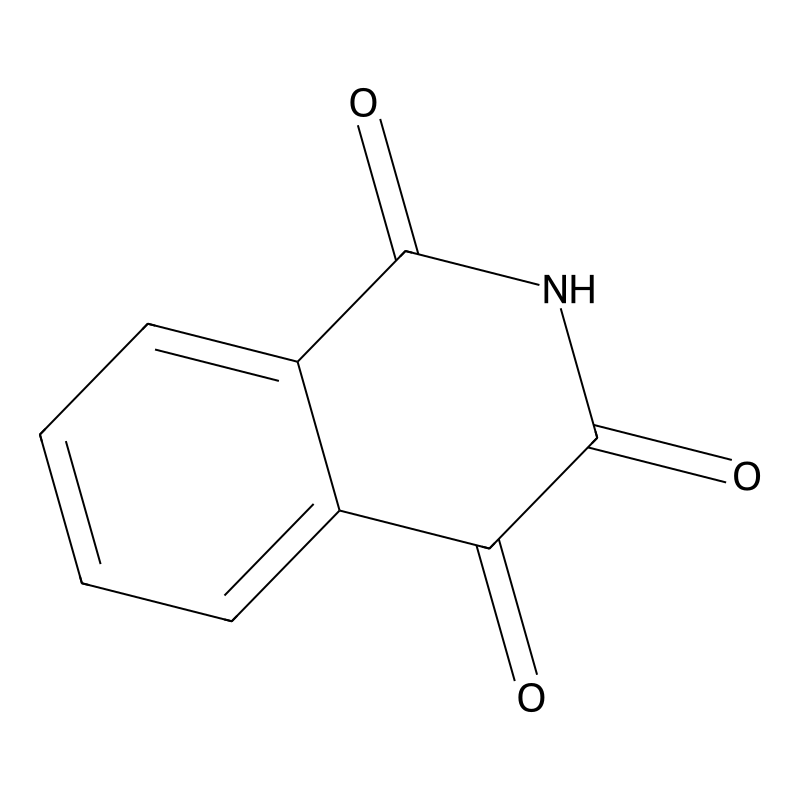

isoquinoline-1,3,4(2H)-trione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Caspase-3 Inactivation

Isoquinoline-1,3,4(2H)-trione derivatives have been investigated for their potential as caspase-3 inhibitors, enzymes that play a crucial role in programmed cell death (apoptosis) []. Studies suggest these derivatives can irreversibly inactivate caspase-3 in a process dependent on 1,4-dithiothreitol (DTT) and oxygen []. This finding implies a redox cycle might be involved in the inactivation mechanism [].

Mechanism of Action

Further research suggests that isoquinoline-1,3,4(2H)-trione derivatives react with DTT to generate reactive oxygen species (ROS) []. These ROS are believed to mediate the inactivation of caspase-3 []. This hypothesis is supported by the observation that oxygen-free radical scavengers like catalase and superoxide dismutase can prevent caspase-3 inactivation by the inhibitors [].

Structural Insights

Crystal structures of caspase-3 in complex with isoquinoline-1,3,4(2H)-trione derivatives have provided valuable insights into the mechanism of action []. These structures reveal that the catalytic cysteine residue of caspase-3 is oxidized to sulfonic acid (-SO3H) upon binding with the inhibitors []. Additionally, the isoquinoline-1,3,4(2H)-trione derivatives bind at the dimer interface of caspase-3, suggesting a potential non-specific binding mode [].

Isoquinoline-1,3,4(2H)-trione is a heterocyclic compound characterized by a fused benzene and pyridine ring system, with three carbonyl groups located at the 1, 3, and 4 positions of the isoquinoline framework. Its molecular formula is C₉H₅N₁O₃, and it has garnered attention due to its unique structural features and potential biological activities. The compound exists in a tautomeric form where the keto groups can interconvert with enol forms, influencing its reactivity and interaction with biological systems .

- Oxidation: The compound can be oxidized to yield different derivatives, often using metal-free air oxidation methods. This process allows for the formation of isoquinoline-1,3-diones and other related compounds .

- Cyclization: Under certain conditions, isoquinoline-1,3,4(2H)-trione can undergo cyclization reactions when reacted with activating groups like alkoxy substituents .

- Photoinduced Reactions: The compound also engages in photoinduced tandem reactions with azaaryl substituted acetylenes, demonstrating its versatility in synthetic chemistry .

Isoquinoline-1,3,4(2H)-trione exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Some derivatives show promising activity against various microbial strains.

- Caspase Inhibitors: Certain modifications of isoquinoline-1,3,4(2H)-trione have been identified as inhibitors of caspases, which are crucial in the apoptosis pathway .

These biological properties make isoquinoline-1,3,4(2H)-trione a candidate for further pharmacological exploration.

Several synthesis methods for isoquinoline-1,3,4(2H)-trione have been reported:

- Cascade Reactions: A metal-free air oxidation approach allows for the efficient synthesis of isoquinoline-1,3,4(2H)-triones from methyl 2-(bromoacetyl)benzoate and primary amines under mild conditions .

- Beckmann Rearrangement: This method involves the rearrangement of ninhydrin using hydroxylamine hydrochloride to produce isoquinoline derivatives .

- Azido-Schmidt Reaction: Another synthetic route utilizes trimethylsilyl azide in the transformation of ninhydrin to yield isoquinoline products .

Isoquinoline-1,3,4(2H)-trione finds applications in various fields:

- Pharmaceuticals: Its derivatives are investigated for their potential therapeutic effects against cancer and other diseases due to their biological activities.

- Organic Synthesis: The compound serves as an important intermediate in organic synthesis pathways for creating more complex molecules .

Research on interaction studies involving isoquinoline-1,3,4(2H)-trione has revealed its ability to interact with various biomolecules. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. For instance:

- Studies have shown that isoquinoline derivatives can bind to specific enzymes or receptors involved in cellular signaling pathways.

- Interaction with DNA and RNA has also been observed, hinting at possible roles in gene regulation or inhibition of nucleic acid synthesis.

Isoquinoline-1,3,4(2H)-trione shares structural similarities with several other compounds within the isoquinoline family. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isoquinoline | Basic structure without carbonyl substituents | Fundamental structure; less reactive |

| 1-Hydroxyisoquinoline | Hydroxy group at position 1 | Enhanced solubility; potential for hydrogen bonding |

| Isoquinoline-3-carboxylic acid | Carboxylic acid group at position 3 | Increased acidity; potential for salt formation |

Isoquinoline-1,3,4(2H)-trione is unique due to its specific arrangement of carbonyl groups which significantly influences its reactivity and biological activity compared to these similar compounds.

Isoquinoline-1,3,4(2H)-trione was first synthesized in the context of heterocyclic chemistry research during the mid-20th century. Its structural framework derives from isoquinoline, a benzopyridine isomer initially isolated from coal tar in 1885 by Hoogewerf and van Dorp. The trione variant emerged as a derivative of phthalimide (a related bicyclic compound), with systematic modifications introducing three ketone groups at positions 1, 3, and 4 of the isoquinoline backbone.

The compound’s IUPAC name, isoquinoline-1,3,4(2H)-trione, reflects its ketone-rich structure. Common synonyms include phthalonimide and 1,3,4(2H)-isoquinolinetrione, often used in pharmacological contexts. Its molecular formula (C₉H₅NO₃) and SMILES notation (O=C1NC(=O)C(=O)c2c1cccc2) underscore the fused bicyclic system with three carbonyl groups.

Structural Classification Within Heterocyclic Chemistry

Isoquinoline-1,3,4(2H)-trione belongs to the heterocyclic aromatic compounds, characterized by a benzene ring fused to a pyridine ring (Figure 1). The trione modification introduces three ketone groups, creating a highly electrophilic scaffold. Key structural features include:

This structure positions it as a hybrid between phthalimide (a dicarbonyl imide) and isoquinoline alkaloids, enabling diverse reactivity in organic synthesis.

Significance in Organic Synthesis and Medicinal Chemistry

Isoquinoline-1,3,4(2H)-trione serves as a versatile intermediate in organic synthesis and drug discovery. Its applications include:

Organic Synthesis

- Photochemical Reactions: Undergoes [2+2] cycloadditions with alkynes to form aza-polycyclic frameworks, useful in materials science.

- Electrophilic Substitution: The electron-deficient ring facilitates substitutions at positions 5–8, enabling functionalization for complex molecule synthesis.

- Cross-Coupling Reactions: Palladium-catalyzed couplings introduce aryl or alkyl groups, expanding structural diversity.

Medicinal Chemistry

- Caspase-3 Inhibition: Derivatives exhibit nanomolar IC₅₀ values (e.g., 40 nM for compound 6k), showing promise in treating apoptosis-related diseases like stroke.

- Antimicrobial Activity: N-substituted analogs demonstrate efficacy against Mycobacterium tuberculosis (MIC: 0.49–31.5 μg/mL).

- Neuroprotective Effects: Patented derivatives reduce infarct volume in stroke models via ROS modulation.